7beta-Hydroxygliclazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(3aS,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13? |
InChI Key |
JMHDCYDSYHLATB-FUNVUKJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CC(C[C@H]3C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O |
Origin of Product |
United States |
Contextualizing 7beta Hydroxygliclazide Within Gliclazide Biotransformation Pathways
Gliclazide (B1671584) is subject to extensive metabolic processes following administration, resulting in the formation of several metabolites. These metabolic conversions are primarily oxidative reactions that increase the water solubility of the compound, facilitating its excretion from the body. The formation of 7beta-Hydroxygliclazide is a key step in this metabolic cascade.
The biotransformation of gliclazide into this compound is catalyzed by a group of enzymes known as the cytochrome P450 (CYP) superfamily, which are predominantly found in the liver. wikipedia.org Research has identified specific CYP isoforms responsible for this hydroxylation reaction. Studies using human liver microsomes and recombinant human P450s have demonstrated that CYP2C9 is the primary enzyme responsible for the formation of hydroxylated metabolites of gliclazide, including this compound. wikipedia.orgresearchgate.netresearchgate.net While CYP2C9 plays the major role, other isoforms have also been shown to contribute to this metabolic pathway. researchgate.netdrugbank.com
| Enzyme Family | Specific Enzyme(s) | Role in this compound Formation |
| Cytochrome P450 | CYP2C9 | Major contributor to the formation of this compound. wikipedia.orgresearchgate.netresearchgate.net |
| CYP2C19 | May also be involved in the metabolic clearance of gliclazide, including hydroxylation pathways. wikipedia.orgresearchgate.netnih.gov | |
| CYP2C18, CYP2C8 | Have been shown to catalyze the formation of 6beta- and this compound. researchgate.net |
The metabolism of gliclazide is not limited to the formation of this compound. Other significant metabolites include 6beta-Hydroxygliclazide and carboxygliclazide. wikipedia.org The relative formation of these metabolites can be influenced by genetic polymorphisms in the CYP enzymes, leading to inter-individual variability in gliclazide's pharmacokinetics. nih.gov
Molecular and Genetic Regulation of Enzymes Involved in 7beta Hydroxygliclazide Formation
Gene Expression and Transcriptional Regulation of Relevant Cytochrome P450 Enzymes
The expression of CYP2C genes, including those encoding the primary enzymes responsible for gliclazide (B1671584) metabolism, is a tightly regulated process. dongguk.edu This regulation occurs at the transcriptional level and is influenced by a variety of nuclear receptors that act as sensors for both endogenous and exogenous compounds. dongguk.edu Key nuclear receptors involved in the transcriptional regulation of CYP2C enzymes include:
Constitutive Androstane Receptor (CAR)
Pregnane X Receptor (PXR)
Vitamin D Receptor (VDR)
Glucocorticoid Receptor (GR)
These receptors, upon activation by their respective ligands, can bind to specific response elements in the promoter regions of CYP2C genes, thereby modulating their transcription and subsequent protein expression. dongguk.edu This intricate regulatory network ensures that the capacity for drug metabolism can be adapted in response to various physiological and environmental signals.
While in-vitro studies have suggested that CYP2C9 is a major contributor to the metabolic clearance of gliclazide, in-vivo research has highlighted a more prominent role for CYP2C19 in influencing its pharmacokinetics. nih.govnih.gov The transcriptional regulation of both these enzymes is therefore critical in determining the rate of gliclazide metabolism, including the formation of 7beta-Hydroxygliclazide.
Impact of Genetic Polymorphisms on Enzymatic Activity Related to 7beta-Hydroxylation
Genetic variations within the genes encoding drug-metabolizing enzymes can lead to significant inter-individual differences in drug response. In the context of gliclazide metabolism, polymorphisms in CYP2C9 and CYP2C19 have been extensively studied.
Although initially considered the primary enzyme for gliclazide metabolism, the influence of CYP2C9 genetic polymorphisms on its pharmacokinetics appears to be less pronounced than that of CYP2C19. nih.govnih.gov Studies in Chinese subjects have shown no significant differences in gliclazide pharmacokinetic parameters between individuals with CYP2C91/1 (wild-type), CYP2C91/3, and CYP2C91/13 genotypes. nih.gov
Table 1: Impact of CYP2C9 Inhibition on the Formation of Gliclazide Metabolites
| Metabolite | Inhibition by Sulfaphenazole (CYP2C9 inhibitor) |
|---|---|
| 6beta-Hydroxygliclazide | 87% |
| This compound | 83% |
Data from in-vitro studies with human liver microsomes. nih.gov
A growing body of evidence points to a significant role for CYP2C19 genetic polymorphisms in the metabolism of gliclazide. nih.govnih.govamanote.comresearchgate.net This is particularly evident in Asian populations, where there is a higher frequency of CYP2C19 poor metabolizer (PM) alleles. nih.gov
Studies have consistently shown that individuals who are CYP2C19 poor metabolizers exhibit significantly altered pharmacokinetics of gliclazide. nih.govnih.gov For instance, in a study with Chinese subjects, the area under the plasma concentration-time curve (AUC) for gliclazide was found to be 3.4-fold higher in CYP2C19 poor metabolizers compared to extensive metabolizers. nih.gov This leads to a prolonged half-life and reduced oral clearance of the drug. nih.govnih.gov
Table 2: Influence of CYP2C19 Genotype on Gliclazide Pharmacokinetics
| Pharmacokinetic Parameter | CYP2C19 Extensive Metabolizers (EM) | CYP2C19 Poor Metabolizers (PM) | Fold Change (PM vs. EM) |
|---|---|---|---|
| AUC (μg·h/mL) | 16.39 ± 5.10 | 83.94 ± 40.41 | ~5.1 |
| Cmax (μg/mL) | 0.45 ± 0.18 | 1.50 ± 0.85 | ~3.3 |
| Oral Clearance (L/h) | 5.38 ± 1.86 | 1.17 ± 0.63 | ~0.2 |
Data from a study in healthy Chinese Han volunteers. nih.gov
Subsequent Biotransformation and Metabolic Fates of 7beta Hydroxygliclazide
Identification of Phase II Conjugation Pathways for 7beta-Hydroxygliclazide
The introduction of a hydroxyl group onto the azabicyclo-octyl ring of the gliclazide (B1671584) molecule creates a reactive site for conjugation enzymes. Research into the metabolism of gliclazide in humans has identified hydroxylated metabolites, including the 7beta isomer, which are subsequently conjugated before excretion.
Glucuronidation is a major Phase II metabolic pathway for a wide variety of compounds, including drugs and their metabolites. This process involves the transfer of glucuronic acid from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronyl moiety significantly enhances the water solubility of the substrate, preparing it for excretion.
Studies on human metabolism of gliclazide have confirmed that metabolites hydroxylated on the azabicyclo-octyl ring, which includes this compound, form glucuronide conjugates. Research has specifically identified the presence of these glucuronides in urine, indicating this is a key pathway for the elimination of hydroxylated gliclazide metabolites. The molecular structure of the beta-hydroxy metabolites is conducive to the formation of these conjugates.
While glucuronidation is a confirmed pathway for hydroxylated gliclazide metabolites, other Phase II reactions could potentially occur at the hydroxyl group of this compound. These reactions are common for xenobiotics with hydroxyl moieties and serve a similar purpose of detoxification and enhanced excretion.
Potential Phase II Conjugation Pathways:
| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Purpose |
|---|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Adds a sulfonate group, increasing polarity and water solubility. It is often a competing pathway with glucuronidation for phenols and other hydroxylated compounds. |
| Glutathione (B108866) Conjugation | Glutathione S-transferases (GSTs) | Glutathione (GSH) | Adds glutathione to the molecule, which can then be further metabolized to mercapturic acids before excretion. This pathway is crucial for detoxifying reactive electrophiles. |
| Methylation | Methyltransferases (MTs) | S-adenosyl-L-methionine (SAM) | Adds a methyl group, which typically terminates or reduces pharmacological activity rather than increasing water solubility. |
Formation of Downstream Metabolites from this compound
The primary downstream metabolite of this compound is its glucuronide conjugate. The process of conjugation is generally considered a terminal step in the metabolic pathway, creating a final product that is biologically inactive and primed for removal from the body.
Gliclazide is known to be extensively metabolized by the liver, with its metabolites being excreted primarily in the urine (60-70%). These metabolites are considered to be inactive. Therefore, the formation of this compound glucuronide represents the conversion of the parent drug into a more water-soluble, inactive form that can be efficiently cleared from the systemic circulation via the kidneys.
Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 7beta Hydroxygliclazide in Biological Research Matrices
Chromatographic Separation Techniques for 7beta-Hydroxygliclazide Isolation
Chromatographic techniques are fundamental for the separation of this compound from complex biological matrices prior to its detection and quantification. The choice of technique depends on the physicochemical properties of the metabolite and the required sensitivity and resolution of the assay.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of gliclazide (B1671584) and its metabolites. For the separation of this compound, reversed-phase HPLC is typically employed, utilizing a non-polar stationary phase and a polar mobile phase. The addition of a hydroxyl group in this compound increases its polarity compared to the parent compound, gliclazide, which influences its retention behavior.
Method parameters are optimized to achieve efficient separation from gliclazide and other metabolites. A common stationary phase is a C18 column, which provides excellent hydrophobic interaction for the separation of compounds with varying polarities. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to control the ionization of the analyte and improve peak shape.
Below is an interactive data table summarizing typical HPLC conditions that can be adapted for the analysis of this compound based on established methods for gliclazide.
| Parameter | Typical Conditions |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm |
| Injection Volume | 20 µL |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For the analysis of this compound, UHPLC can provide superior separation from closely related metabolites and endogenous interferences in biological samples. The fundamental principles of separation remain similar to HPLC, with reversed-phase chromatography being the predominant mode.
Hydrophilic Interaction Chromatography (HILIC) Approaches
Hydrophilic Interaction Chromatography (HILIC) is an alternative separation technique that is well-suited for the analysis of polar compounds that are poorly retained in reversed-phase chromatography mdpi.commdpi.com. Since this compound is more polar than its parent drug, HILIC could offer advantages in its separation, particularly if it needs to be resolved from other polar metabolites. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This technique can be particularly useful when analyzing samples with complex matrices, as it can provide different selectivity compared to reversed-phase methods.
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry (MS) is a powerful detection technique that, when coupled with liquid chromatography, provides high selectivity and sensitivity for the analysis of drug metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids. For this compound, an LC-MS method would typically involve coupling an HPLC or UHPLC system to a mass spectrometer. The eluent from the chromatographic column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized before being detected. Electrospray ionization (ESI) is a commonly used ionization technique for sulfonylurea drugs and their metabolites as it is a soft ionization method that minimizes fragmentation in the source.
Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity
Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and sensitivity, which is crucial for bioanalytical applications. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for the accurate quantification of the analyte even at very low concentrations.
The fragmentation pattern of this compound would be expected to be similar to that of gliclazide, with characteristic losses related to the sulfonylurea and azabicyclo-octyl moieties. The presence of the hydroxyl group would likely lead to additional characteristic fragment ions or neutral losses.
An illustrative data table for a hypothetical LC-MS/MS method for this compound is presented below.
| Parameter | Illustrative Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ion(s) (m/z) | Specific fragment ions |
| Collision Energy | Optimized for maximum product ion intensity |
Detailed research findings on the specific mass transitions for this compound are limited in publicly available literature; however, the analytical principles derived from the analysis of gliclazide and other hydroxylated metabolites provide a strong basis for method development and validation.
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool in the definitive identification and structural elucidation of drug metabolites, including this compound. The hallmark of HRMS is its ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. This level of precision is instrumental in distinguishing between isobaric interferences—compounds with the same nominal mass but different elemental formulas—and the metabolite of interest, a common challenge in complex biological matrices.
When coupled with liquid chromatography (LC), typically as LC-HRMS, this technique offers both separation of complex mixtures and highly specific detection. For the analysis of this compound, instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are commonly employed.
The typical workflow for the identification of this compound using LC-HRMS involves:
Full Scan Analysis: The instrument acquires high-resolution full scan mass spectra, allowing for the detection of the protonated molecule of this compound ([M+H]⁺) with high mass accuracy. The theoretical exact mass of this compound (C₁₅H₂₁N₃O₄S) is 339.1253, and HRMS can confirm its presence by detecting an ion with a mass-to-charge ratio (m/z) very close to this value.
Fragmentation Analysis (MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) is performed. The precursor ion corresponding to this compound is isolated and fragmented, generating a characteristic fragmentation pattern. The high-resolution measurement of these fragment ions provides further confidence in the structural assignment. While specific fragmentation data for this compound is not extensively published, the fragmentation of the parent drug, gliclazide, often involves cleavage of the sulfonylurea bond and fragmentation of the azabicyclo-octyl ring. It is anticipated that this compound would exhibit a similar fragmentation pattern, with shifts in fragment masses corresponding to the hydroxyl group.
The data generated from HRMS analysis is critical for building a comprehensive metabolic profile of gliclazide and for differentiating this compound from other isomeric hydroxylated metabolites.
| Parameter | Description | Typical Value/Setting for this compound Analysis |
| Mass Analyzer | Type of high-resolution mass spectrometer used. | Quadrupole Time-of-Flight (Q-TOF), Orbitrap |
| Ionization Mode | Method used to ionize the analyte. | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | Mass-to-charge ratio of the protonated molecule. | ~339.1253 |
| Mass Accuracy | The closeness of the measured mass to the theoretical mass. | < 5 ppm |
| Resolution | The ability to distinguish between two peaks of slightly different m/z. | > 10,000 FWHM |
| Fragmentation Mode | Method used to induce fragmentation for MS/MS. | Collision-Induced Dissociation (CID) |
Sample Preparation Strategies for Biological Matrices in this compound Analysis
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends heavily on the nature of the biological matrix.
Considerations for Diverse Biological Samples (e.g., Liver Microsomes, Tissue Homogenates)
Liver Microsomes:
Liver microsomes are a common in vitro model for studying drug metabolism. The analysis of this compound in this matrix is crucial for understanding its formation kinetics. A primary challenge is the high protein content, which can interfere with chromatographic analysis and ion suppression in mass spectrometry.
A common and effective method for sample preparation from liver microsomes is protein precipitation . This involves the addition of a cold organic solvent, such as acetonitrile or methanol, or an acid, like perchloric acid, to the microsomal incubation mixture. This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the LC-MS system or further purified.
Tissue Homogenates:
Tissue homogenates, prepared from organs like the liver or kidney, present a more complex matrix than microsomes, containing a wider range of endogenous compounds, including lipids, proteins, and salts. The preparation of these samples requires more rigorous cleanup procedures.
The initial step involves homogenization of the tissue, typically in a buffer solution, to release the intracellular contents. Following homogenization, a combination of extraction techniques is often employed. Liquid-liquid extraction (LLE) can be used to partition this compound into an organic solvent, leaving many polar interferences in the aqueous phase. Alternatively, solid-phase extraction (SPE) offers a more selective cleanup. SPE cartridges with various sorbents (e.g., C18, mixed-mode) can be used to retain this compound while allowing interfering compounds to be washed away. The analyte is then eluted with a suitable solvent.
Optimization of Extraction and Purification Procedures
The optimization of extraction and purification procedures is critical to ensure high recovery, minimize matrix effects, and achieve the desired sensitivity and reproducibility of the analytical method.
For LLE , optimization involves screening different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjusting the pH of the aqueous phase to ensure efficient partitioning of this compound, which is a weakly acidic compound.
For SPE , optimization includes:
Sorbent Selection: Testing different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the one with the best retention and selectivity for this compound.
Wash Solvents: Developing a washing sequence with solvents of varying strengths to effectively remove interfering compounds without eluting the analyte.
Elution Solvent: Selecting a solvent that provides complete elution of 7beta-Hydroxygicliclazide in a small volume.
The use of an internal standard, a compound structurally similar to this compound but with a different mass, is highly recommended to compensate for any variability in the extraction process and for accurate quantification.
| Strategy | Principle | Application to this compound | Advantages | Disadvantages |
| Protein Precipitation | Denaturation and removal of proteins using organic solvents or acids. | Liver microsomes, plasma, serum. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Tissue homogenates, urine. | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Tissue homogenates, plasma, urine. | Provides a cleaner extract, allows for concentration of the analyte. | More expensive and requires method development and optimization. |
In Vitro Research Models for Investigating 7beta Hydroxygliclazide Metabolism
Utilization of Human Liver Microsomes in Metabolic Studies of 7beta-Hydroxygliclazide
Human liver microsomes (HLMs) are a cornerstone in the in vitro assessment of drug metabolism, providing a rich source of phase I drug-metabolizing enzymes, particularly cytochrome P450s. In the context of this compound, HLMs have been instrumental in characterizing the kinetics of its formation from gliclazide (B1671584).
Research has demonstrated that microsomes obtained from human livers can effectively convert gliclazide into its 7beta-hydroxy metabolite. Kinetic studies have been performed to quantify the efficiency of this metabolic pathway. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key parameters determined in these studies. For the formation of this compound in human liver microsomes, the mean Km value has been reported to be 404 ± 143 µM, with a mean Vmax of 82 ± 31 pmol/min/mg of microsomal protein. These values provide a quantitative measure of the affinity of the metabolizing enzymes for gliclazide and the maximum rate at which this compound can be formed under these in vitro conditions.
The following table summarizes the kinetic parameters for the formation of this compound in human liver microsomes:
| Kinetic Parameter | Mean Value (± SD) | Units |
|---|---|---|
| Km | 404 ± 143 | µM |
| Vmax | 82 ± 31 | pmol/min/mg |
Application of Recombinant Cytochrome P450 Enzymes for Specific 7beta-Hydroxylation Pathways
To pinpoint the specific enzymes responsible for the 7beta-hydroxylation of gliclazide, researchers have employed recombinant cytochrome P450 (CYP) enzymes. This approach allows for the investigation of individual enzyme contributions to a particular metabolic reaction.
Further investigations have also suggested a potential, albeit lesser, role for CYP2C19 in the metabolism of gliclazide. The use of recombinant enzymes has been crucial in dissecting the specific contributions of these closely related CYP isoforms to the 7beta-hydroxylation of gliclazide, providing a more detailed understanding of its metabolic fate.
Investigation of this compound Formation in Other Cellular and Subcellular Models (e.g., Hepatocytes)
While human liver microsomes are a valuable tool, they primarily represent phase I metabolism. To gain a more comprehensive understanding of a drug's metabolic profile, including both phase I and phase II reactions, other in vitro models such as primary human hepatocytes are utilized. Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, offering a more physiologically relevant system.
The investigation of this compound formation in hepatocytes would provide insights into the interplay between phase I and phase II metabolic pathways and a more complete picture of gliclazide's biotransformation. Although hepatocytes are a critical model for such studies, specific quantitative data detailing the kinetics of this compound formation in these cells is not as extensively documented in publicly available research as it is for human liver microsomes. However, the established role of CYP2C9 in its formation within microsomes strongly suggests that this pathway is also active in intact hepatocytes.
Comparative In Vitro Metabolic Studies Across Species (e.g., Human vs. Rodent Liver Models)
Comparative in vitro metabolic studies across different species are essential in preclinical drug development to assess the suitability of animal models for predicting human metabolism. Significant interspecies differences in drug metabolism can impact the translation of efficacy and safety data from animals to humans.
In the case of gliclazide, comparative studies have been conducted using liver microsomes from different species, including humans and rodents. Research on the hydroxylation of gliclazide in Sprague-Dawley rat liver microsomes has reported a mean apparent Km of 256 ± 27 µM and a Vmax of 1.85 ± 0.10 nmol/min/mg for the formation of hydroxygliclazide nih.gov.
Comparing these kinetic parameters to those obtained from human liver microsomes reveals notable differences. The affinity of the metabolizing enzymes for gliclazide (Km) appears to be higher in rat liver microsomes (lower Km value) compared to human liver microsomes. Conversely, the maximal rate of metabolite formation (Vmax) is substantially higher in the rat model. These findings highlight the species-specific differences in gliclazide metabolism and underscore the importance of using human-derived in vitro systems for the most accurate prediction of metabolic pathways in humans.
Future Directions and Emerging Research Avenues for 7beta Hydroxygliclazide
Untargeted Metabolomics Approaches for Novel 7beta-Hydroxygliclazide Related Pathways
Untargeted metabolomics offers a comprehensive and unbiased strategy to capture a broad spectrum of metabolites within a biological sample. evotec.com This discovery-oriented approach allows researchers to identify and quantify a wide variety of small molecules without prior knowledge of their identities, making it an invaluable tool for generating new hypotheses and discovering novel metabolic pathways. youtube.comnih.gov By applying this technique to the study of this compound, researchers can move beyond its known formation from Gliclazide (B1671584) to explore its downstream metabolism and its impact on endogenous metabolic networks.
The primary advantage of this approach is its ability to reveal unexpected metabolic shifts resulting from the presence of this compound. evotec.com For instance, it could identify previously uncharacterized secondary metabolites of this compound or reveal alterations in unrelated endogenous pathways, such as amino acid, lipid, or energy metabolism. nih.gov Such discoveries are crucial for building a complete picture of the compound's biological footprint. The workflow for such an investigation typically involves sample analysis using high-resolution mass spectrometry (HRMS), followed by sophisticated data processing and statistical analysis to identify significant metabolic changes. nih.gov
| Phase | Objective | Key Techniques and Considerations |
|---|---|---|
| Sample Collection & Preparation | To collect biological samples (e.g., plasma, urine) post-Gliclazide administration and extract metabolites. | - Quenching of metabolic activity.
|
| Data Acquisition | To generate a comprehensive metabolic profile of the samples. | - Use of high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap).
|
| Data Processing | To detect, align, and quantify metabolic features from raw analytical data. | - Software platforms like XCMS for peak detection and alignment.
|
| Statistical Analysis | To identify metabolites that are significantly altered in relation to this compound presence or concentration. | - Multivariate analysis (e.g., PCA, PLS-DA).
|
| Metabolite Identification & Pathway Analysis | To structurally identify key metabolites and map them onto biological pathways. | - Tandem MS (MS/MS) for structural fragmentation.
|
By employing untargeted metabolomics, research can elucidate a more holistic view of the metabolic cascade initiated by Gliclazide metabolism, potentially uncovering novel bioactive metabolites or identifying biomarkers related to drug efficacy and response. youtube.com
Integration of In Silico Modeling with In Vitro Studies for Predictive Metabolism
The integration of computational (in silico) modeling with experimental (in vitro) studies represents a powerful paradigm for predicting and understanding drug metabolism. This synergistic approach can refine our understanding of how this compound is formed and further metabolized, offering a more efficient and targeted research strategy.
In silico tools can predict the metabolic fate of a compound based on its chemical structure. frontiersin.org For Gliclazide, computational models can predict potential sites of metabolism, such as the hydroxylation that leads to this compound. frontiersin.orgfrontiersin.org These predictions are then used to guide focused in vitro experiments. In vitro systems, such as liver microsomes, hepatocytes, or recombinant enzymes, provide a biological environment to test and validate these computational hypotheses. This integrated workflow allows for a mechanistic understanding of the specific enzymes involved and the kinetics of their reactions.
A key future direction is the use of physiologically based pharmacokinetic (PBPK) modeling. By incorporating data from in silico predictions and in vitro experiments, PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Gliclazide and its metabolites, including this compound, in a virtual human system. researchgate.net This approach can help predict potential drug-drug interactions or variability in metabolism across different patient populations without the need for extensive clinical trials. researchgate.net
| Methodology | Strengths | Limitations | Application to this compound |
|---|---|---|---|
| In Silico Modeling | - High-throughput and cost-effective.
| - Predictions require experimental validation.
| - Predict the likelihood of this compound formation by various CYP enzymes.
|
| In Vitro Studies | - Provides experimental validation of predictions.
| - May lack the full complexity of an in vivo system.
| - Confirm the specific enzymes responsible for forming this compound.
|
| Integrated PBPK Modeling | - Simulates in vivo outcomes by integrating multiple data sources. researchgate.net | - Model accuracy is highly dependent on the quality of input data.
| - Simulate the plasma concentration-time profile of this compound.
|
This integrated approach accelerates the research cycle, providing a more robust and predictive understanding of the metabolism of Gliclazide to this compound and beyond. frontiersin.orgnih.gov
Advancements in Analytical Technologies for Enhanced Metabolite Characterization
The accurate identification and structural elucidation of drug metabolites from complex biological matrices is a significant analytical challenge. worldpharmatoday.com Future research on this compound will greatly benefit from advancements in analytical technologies, particularly in the field of mass spectrometry (MS), which are providing unprecedented levels of sensitivity and structural detail. nih.gov
Modern high-resolution mass spectrometry (HRMS) platforms are essential for distinguishing metabolites from endogenous background components with high confidence. acs.org However, the true advancement lies in improved tandem mass spectrometry (MS/MS) and novel fragmentation techniques. Traditional collision-induced dissociation (CID) can sometimes result in limited fragmentation, making it difficult to pinpoint the exact location of a metabolic modification. sciex.com
Emerging fragmentation methods, such as Electron Activated Dissociation (EAD), provide more extensive and informative fragmentation patterns. sciex.com For a metabolite like this compound, EAD could provide unique fragment ions that unequivocally confirm the position of the hydroxyl group on the Gliclazide molecule, which can be challenging to determine with CID alone. sciex.com Furthermore, the coupling of these advanced MS techniques with intelligent data acquisition and processing software helps to automate and streamline the metabolite identification workflow, increasing both speed and confidence. worldpharmatoday.comacs.org
| Technology | Advancement | Benefit for this compound Characterization |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Instruments like Orbitrap and TOF provide high mass accuracy and resolution. | Enables confident determination of the elemental formula of the metabolite and distinguishes it from thousands of other co-eluting compounds in a biological sample. acs.org |
| Novel Fragmentation Techniques (e.g., EAD) | Provides information-rich MS/MS spectra by generating different and often more structurally informative fragment ions compared to traditional CID. sciex.com | Allows for unambiguous confirmation of the hydroxylation site, differentiating this compound from other potential isomers with greater certainty. |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Adds another dimension of separation based on the ion's size, shape, and charge. | Can separate isomeric metabolites that are not resolved by chromatography, providing cleaner MS/MS spectra and enhanced confidence in identification. |
| Intelligent Data Acquisition & Software | Software-assisted workflows that automate data analysis and comparison to control samples. worldpharmatoday.com | Accelerates the detection of low-abundance metabolites and reduces the time required for manual data interpretation, improving overall efficiency. researchgate.net |
By leveraging these cutting-edge analytical tools, researchers can achieve a more definitive and comprehensive characterization of this compound and its related metabolic products, even at very low concentrations in complex biological fluids. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
